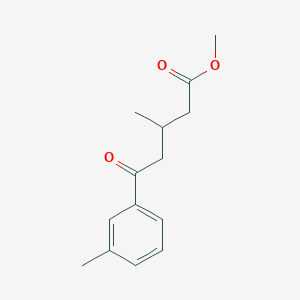
4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone is an organic compound characterized by the presence of a chloro group and multiple fluorine atoms attached to a propiophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the Friedel-Crafts acylation of benzene derivatives with hexafluoropropiophenone, followed by chlorination under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of chloro-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone exerts its effects involves interactions with various molecular targets. The presence of the chloro and fluorine groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: Shares a similar fluorinated structure but differs in its functional groups and overall reactivity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chloro-substituted compound with distinct heterocyclic properties.
Uniqueness: 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone is unique due to its combination of a chloro group and multiple fluorine atoms, which impart specific electronic and steric effects. These properties make it particularly valuable in applications requiring high chemical stability and reactivity.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-5-2-1-4(3-6(5)11)7(17)8(12,13)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOCNTXMAMBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(C(F)(F)F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7994943.png)









![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)
